

Application Notes: Preparation of Polyacrylamide Gels with N,N'-methylene-bis-acrylamide

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Compound of Interest

Compound Name: *Diacrylamide*

Cat. No.: *B3188283*

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Introduction

Polyacrylamide Gel Electrophoresis (PAGE) is a fundamental technique used extensively in molecular biology, biochemistry, and life sciences for the separation of proteins and nucleic acids based on their size and charge.^{[1][2]} The gel matrix is formed by the copolymerization of acrylamide and a cross-linking agent, most commonly N,N'-methylene-bis-acrylamide (referred to as bis-acrylamide).^{[3][4]} This reaction creates a three-dimensional, porous network that acts as a molecular sieve.^{[2][5]} The porosity of the gel can be precisely controlled by adjusting the total monomer concentration (%T) and the proportion of the cross-linker (%C), allowing for high-resolution separation of macromolecules.^{[4][6]}

Mechanism of Polymerization

The formation of a polyacrylamide gel is a vinyl addition polymerization reaction initiated by a free radical-generating system.^[7] The process is typically initiated by ammonium persulfate (APS), which generates free radicals, and catalyzed by N,N,N',N'-tetramethylethylenediamine (TEMED), which accelerates the rate of radical formation.^{[3][8][9]} These free radicals convert acrylamide monomers into free radicals, which then react with other monomers to form elongating polymer chains.^[7] The bis-acrylamide, a bifunctional compound, is incorporated into these chains, creating cross-links that form the gel matrix.^[4]

Several factors are critical for achieving reproducible and controllable polymerization:

- **Oxygen Inhibition:** Oxygen is an inhibitor of free radical polymerization.[7] Therefore, degassing the gel solutions before adding the initiators is a crucial step to ensure complete and uniform polymerization.[7][10]
- **Temperature:** Temperature directly affects the rate of polymerization.[9] The reaction is exothermic, and higher temperatures can lead to faster polymerization but may result in a brittle gel with smaller pores.[7][9] For reproducibility, it is recommended to cast gels at room temperature.[9][10]
- **Reagent Quality:** The purity of acrylamide and bis-acrylamide is important. Contaminants can interfere with the polymerization process and affect the final gel structure.[7][10] It is also essential to use fresh APS solution, as it degrades over time.[10]

Experimental Protocols

This section provides a detailed methodology for casting a standard vertical polyacrylamide gel for protein separation (SDS-PAGE), which consists of a lower "separating" or "resolving" gel and an upper "stacking" gel. The stacking gel has a larger pore size and lower pH to concentrate proteins into a narrow band before they enter the resolving gel, where they are separated by size.[5][11]

Safety Precautions: Unpolymerized acrylamide and bis-acrylamide are neurotoxins.[2][9] Always wear gloves, safety glasses, and a lab coat when handling these reagents.

Step 1: Preparation of Stock Solutions

It is convenient to prepare concentrated stock solutions that can be diluted to create the final gel mixtures. Store solutions at 4°C in dark bottles.[12]

Stock Solution	Recipe for 100 mL
30% Acrylamide/Bis-acrylamide (29:1)	29 g Acrylamide + 1 g N,N'-methylene-bis-acrylamide. Dissolve in ~70 mL deionized water. Adjust final volume to 100 mL. Filter and store. [2]
1.5 M Tris-HCl, pH 8.8 (Resolving Gel Buffer)	18.15 g Tris base. Dissolve in ~80 mL deionized water. Adjust pH to 8.8 with HCl. Adjust final volume to 100 mL. [2]
0.5 M Tris-HCl, pH 6.8 (Stacking Gel Buffer)	6 g Tris base. Dissolve in ~80 mL deionized water. Adjust pH to 6.8 with HCl. Adjust final volume to 100 mL. [2]
10% Sodium Dodecyl Sulfate (SDS)	10 g SDS. Dissolve in ~90 mL deionized water. Gently heat to dissolve. Adjust final volume to 100 mL. [12]
10% Ammonium Persulfate (APS)	1 g APS in 10 mL deionized water. Prepare fresh daily or aliquot and store at -20°C. [12] [13]

Step 2: Assembling the Gel Cassette

- Thoroughly clean the glass plates and spacers with detergent, rinse extensively with deionized water, and finally with ethanol to remove any grease or dust.[\[2\]](#)[\[14\]](#)
- Assemble the glass plates with the spacers according to the manufacturer's instructions, ensuring they are sealed to prevent leakage.[\[11\]](#)[\[14\]](#) Mount the assembly in the casting stand.

Step 3: Preparing and Pouring the Separating (Resolving) Gel

- In a small beaker or tube, combine the deionized water, 30% Acrylamide/Bis-acrylamide solution, 1.5 M Tris-HCl (pH 8.8), and 10% SDS according to the volumes in the table below for the desired gel percentage.
- Add the 10% APS and TEMED to the mixture. Swirl gently but quickly to mix. TEMED should be added last to initiate polymerization.[\[2\]](#)[\[14\]](#)

- Immediately pipette the solution into the gap between the glass plates up to the desired height (leaving enough space for the stacking gel and comb).[10][15]
- Carefully overlay the acrylamide solution with a thin layer of water or isopropanol.[2][11] This creates a flat, even surface and prevents oxygen from inhibiting polymerization at the top of the gel.
- Allow the gel to polymerize for 30-60 minutes at room temperature.[15] A sharp interface between the gel and the overlay solution will be visible once polymerization is complete.[10]

Separating Gel Recipes (for ~10 mL)

Component	8%	10%	12%	15%
Deionized Water (mL)	4.6	4.0	3.3	2.3
30% Acrylamide/Bis (mL)	2.7	3.3	4.0	5.0
1.5 M Tris-HCl, pH 8.8 (mL)	2.5	2.5	2.5	2.5
10% SDS (μL)	100	100	100	100
10% APS (μL)	50	50	50	50
TEMED (μL)	10	10	10	10

Note: The volumes of APS and TEMED can be adjusted to control the polymerization rate. Reducing their concentration will slow down polymerization.[10]

Step 4: Preparing and Pouring the Stacking Gel

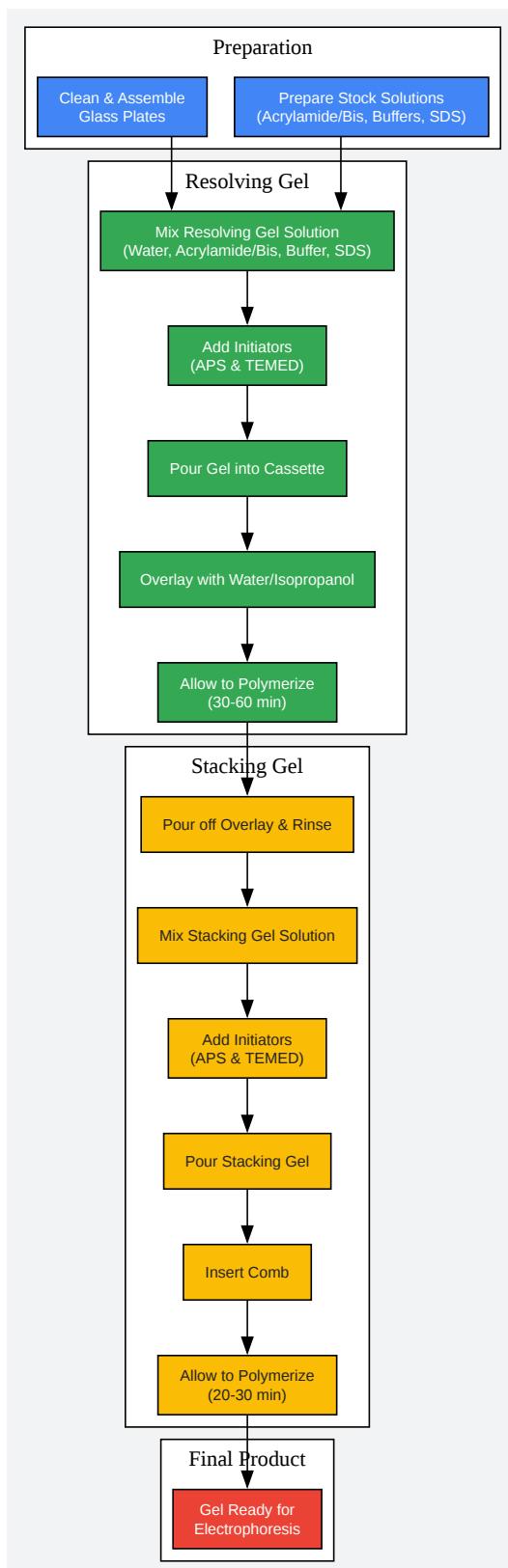
- Once the separating gel has polymerized, pour off the water/isopropanol overlay and rinse the top of the gel several times with deionized water to remove any unpolymerized acrylamide.[1][10]

- In a separate tube, prepare the stacking gel solution according to the recipe below.
- Add the 10% APS and TEMED, mix gently, and immediately pipette the solution on top of the polymerized resolving gel.[1]
- Insert the comb into the stacking gel solution, being careful not to trap any air bubbles under the teeth.[14]
- Allow the stacking gel to polymerize for 20-30 minutes at room temperature.[1][2]
- Once polymerized, the gel is ready for use. The comb can be carefully removed, and the gel cassette can be mounted in the electrophoresis apparatus.[11]

Stacking Gel Recipe (5% Acrylamide, for ~5 mL)

Component	Volume
Deionized Water (mL)	3.4
30% Acrylamide/Bis (mL)	0.83
0.5 M Tris-HCl, pH 6.8 (mL)	0.63
10% SDS (μL)	50
10% APS (μL)	25
TEMED (μL)	5

Visual Workflow

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Caption: Workflow for preparing a polyacrylamide gel.

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